![molecular formula C19H19NO5 B5067050 3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5067050.png)
3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid
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Overview
Description
3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid, also known as DMMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. DMMAA has been shown to exhibit various biochemical and physiological effects and has been studied for its mechanism of action and potential therapeutic uses.
Mechanism of Action
3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid is believed to exert its effects by binding to the mu-opioid receptor in the brain and spinal cord, which is involved in pain perception and modulation. This binding leads to the activation of the receptor and subsequent inhibition of pain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal studies. It has also been shown to reduce fever and inhibit the release of certain inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid is its selective binding to the mu-opioid receptor, which may reduce the risk of side effects associated with non-selective opioid agonists. However, its potential for abuse and addiction, as well as its limited solubility in water, may limit its usefulness in drug development.
Future Directions
Further research is needed to fully understand the mechanism of action of 3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid and its potential applications in drug development. Future studies may focus on optimizing the synthesis method, improving the solubility of this compound, and exploring its potential for the development of new pain medications. Additionally, studies may investigate the potential for this compound to interact with other receptors in the body and its potential for abuse and addiction.
Synthesis Methods
3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid can be synthesized through a multi-step process starting with the reaction of 2,5-dimethoxyphenylacetonitrile with ethyl glyoxylate in the presence of a base. The resulting product is then subjected to a series of reactions to yield this compound.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been studied for its potential applications in drug development due to its ability to selectively bind to certain receptors in the body. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-4-6-13(7-5-12)18(21)20-16(19(22)23)11-14-10-15(24-2)8-9-17(14)25-3/h4-11H,1-3H3,(H,20,21)(H,22,23)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRFRLNSEISIFX-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=C(C=CC(=C2)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=C(C=CC(=C2)OC)OC)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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